methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a complex organic compound with a unique structure that includes a chromanol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate typically involves multiple steps. One common route starts with the preparation of 2,2,5,7,8-pentamethyl-6-chromanol, which is then converted to 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride through a reaction with sulfonyl chloride in the presence of a base . The final step involves the reaction of 2,2,5,7,8-pentamethyl-chromane-6-sulfonyl chloride with methyl carbamimidothioate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include t-butyl hydroperoxide in chloroform, with alcohols such as methanol or cholesterol.
Substitution: Reagents like sulfonyl chloride and bases are used to facilitate the substitution reactions.
Major Products
Scientific Research Applications
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate involves its interaction with molecular targets such as androgen receptors in prostate carcinoma cells . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A vitamin E model compound with similar antioxidant properties.
2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Uniqueness
Methyl N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is unique due to its combined antioxidant and antiandrogen activities, making it a valuable compound for both research and potential therapeutic applications .
Biological Activity
Methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C16H24N2O3S2
- CAS Number : 950-99-2
- Molecular Weight : 320.50 g/mol
The structure features a pentamethylchroman moiety, which is known for its antioxidant properties, alongside a sulfonyl and carbamimidothioate group that may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds containing the pentamethylchroman structure exhibit strong antioxidant activity. For instance, 2,2,5,7,8-pentamethyl-6-chromanol (PMC), a related compound, has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant mechanism is primarily attributed to the ability of the chromanol moiety to donate hydrogen atoms to free radicals.
Anticancer Properties
Studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. Notably:
- Prostate Cancer : It has been shown to modulate androgen receptor signaling pathways, which are crucial in prostate cancer progression. The compound's ability to inhibit cell proliferation in prostate cancer cell lines has been documented in clinical studies .
- Other Cancers : Preliminary studies indicate potential antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines with IC50 values suggesting significant efficacy .
Enzyme Inhibition
The compound also displays enzyme inhibition properties:
- Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .
- α-glucosidase Inhibition : This property indicates potential use in managing blood sugar levels in diabetic patients .
Antimicrobial Activity
In vitro studies have reported that this compound exhibits antibacterial activity against various pathogens. For example:
- Effective against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as a natural antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications:
- Kyriakopoulos et al. (2016) conducted a multicenter phase 1/2a study on the antioxidant effects of PMC in men with advanced prostate cancer. The findings suggested a significant reduction in tumor markers associated with disease progression .
- Recent Investigations into methanolic extracts containing similar compounds revealed promising results in terms of antioxidant capacity and enzyme inhibition profiles. These studies utilized various assays including DPPH radical scavenging and enzyme inhibition tests to evaluate bioactivity .
- In Silico Studies have indicated that certain derivatives of the compound can interact favorably with target proteins involved in cancer progression and bacterial resistance mechanisms .
Properties
Molecular Formula |
C16H24N2O3S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate |
InChI |
InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) |
InChI Key |
HQHUGFRYEKXPQL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/SC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.